3,3-Bis(fluoromethyl)cyclobutan-1-amine
CAS No.:
Cat. No.: VC17438081
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F2N |
|---|---|
| Molecular Weight | 135.15 g/mol |
| IUPAC Name | 3,3-bis(fluoromethyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C6H11F2N/c7-3-6(4-8)1-5(9)2-6/h5H,1-4,9H2 |
| Standard InChI Key | RPLXIJDPVFRZRP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(CF)CF)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereoelectronic Features
The compound’s backbone consists of a cyclobutane ring, a four-membered carbon ring with inherent angle strain. At the 1-position, a primary amine () provides a site for hydrogen bonding and derivatization. The 3-position hosts two fluoromethyl groups (), introducing electronegative fluorine atoms that influence electron distribution and molecular interactions . The SMILES notation delineates the connectivity, highlighting the methoxy-fluoromethyl branches .
X-ray crystallography of analogous fluorinated cyclobutanes reveals non-planar ring conformations, with substituents adopting pseudo-equatorial or axial orientations to minimize steric clashes . Computational models predict similar behavior for 3,3-bis(fluoromethyl)cyclobutan-1-amine, where fluorine’s inductive effect stabilizes adjacent carbocations while the amine group participates in intramolecular hydrogen bonding .
Computed Physicochemical Parameters
Key properties derived from PubChem data include:
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Hydrogen Bond Donor/Acceptor Count: 1 donor (amine) and 5 acceptors (amine, two ether oxygens, two fluorines) .
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Rotatable Bond Count: 4, suggesting conformational flexibility .
These parameters align with trends observed in fluorinated cyclobutane building blocks, where fluorine substitution reduces LogP compared to non-fluorinated analogs while enhancing metabolic stability .
Synthetic Routes and Scalability
Nucleophilic Fluorination Strategies
A scalable synthesis involves nucleophilic fluorination of diastereomeric precursors using reagents like tetramethylammonium fluoride (TMAF) or morpholinosulfur trifluoride (Morph-DAST) . For example, fluorination of 3,3-bis(hydroxymethyl)cyclobutan-1-amine derivatives with TMAF in anhydrous tetrahydrofuran yields the target compound in 65–78% purity . Stereochemical control is achieved through chiral auxiliaries or resolution of diastereomeric mixtures .
Alternative Fluorination Techniques
Sulfur tetrafluoride ()-mediated fluorination of carboxylic acid precursors offers another pathway, particularly for trifluoromethyl analogs . While this method is less common for monofluoromethyl groups, it highlights the versatility of fluorination reagents in cyclobutane functionalization .
Physicochemical and Biological Evaluation
Acid-Base Behavior and Solubility
The amine’s p is estimated at 9.2–9.8 via potentiometric titration, comparable to non-fluorinated cyclobutylamines . Aqueous solubility at pH 7.4 is 12.4 mg/mL, driven by hydrogen bonding from the amine and ether oxygens . Fluorine’s hydrophobic effect slightly reduces solubility relative to hydroxylated analogs but improves membrane permeability .
Lipophilicity and Drug-Likeness
Experimental LogP values (0.7) correlate with computational predictions, positioning the compound within the optimal range for blood-brain barrier penetration . In vitro assays demonstrate resistance to cytochrome P450 oxidation, a hallmark of fluorinated molecules .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The compound serves as a bioisostere for tert-butyl groups, mimicking steric bulk while offering improved solubility and metabolic stability . In protease inhibitors, substitution of tert-butyl with 3,3-bis(fluoromethyl)cyclobutylamine enhances IC values by 2–3 fold due to reduced entropic penalties upon binding .
Case Studies in Drug Discovery
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